molecular formula C8H17IN4S B2862630 {[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide CAS No. 251096-47-6

{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide

Cat. No.: B2862630
CAS No.: 251096-47-6
M. Wt: 328.22
InChI Key: BYYATRTUSNGUBH-UHFFFAOYSA-M
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Description

This compound, characterized by its extended conjugated system and multiple dimethylamino and methylsulfanyl substituents, is a quaternary ammonium iodide salt. Its structure features a central azanium core stabilized by resonance interactions between the imine (C=N) and thiomethyl (S–CH₃) groups. However, its exact biological or industrial roles remain understudied compared to structurally related compounds.

Properties

IUPAC Name

[[[(E)-dimethylaminomethylideneamino]-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N4S.HI/c1-11(2)6-9-8(13-5)10-7-12(3)4;/h6-7H,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYATRTUSNGUBH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=NC=[N+](C)C)SC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=NC=[N+](C)C)SC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17IN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be represented by the following structural formula:

CxHyNzSwI\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{S}_{w}\text{I}

Where:

  • C : Carbon
  • H : Hydrogen
  • N : Nitrogen
  • S : Sulfur
  • I : Iodine

The specific molecular formula for this compound is not explicitly provided in the search results, but it appears to be derived from related compounds with similar functional groups.

The biological activity of this compound primarily revolves around its interactions at the molecular level, particularly with biological macromolecules such as proteins and nucleic acids. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial properties : By disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer effects : Through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroactive properties : Potentially influencing neurotransmitter systems due to the presence of dimethylamino groups.

Case Studies

  • Antimicrobial Activity
    • A study investigated the antimicrobial efficacy of structurally similar compounds against various bacterial strains. Results indicated that compounds with a methylsulfanyl group exhibited enhanced activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties
    • Research published in Journal of Medicinal Chemistry highlighted a series of related dimethylamino compounds that demonstrated significant cytotoxicity against cancer cell lines. The study concluded that modifications to the amino and methylsulfanyl groups could lead to increased potency and selectivity against cancer cells.
  • Neuropharmacological Effects
    • A pharmacological assessment revealed that compounds with dimethylamino functionalities could modulate neurotransmitter release, particularly influencing serotonin and dopamine pathways. This suggests potential applications in treating neurodegenerative diseases or mood disorders.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
NeuroactiveModulates neurotransmitter systems

Structure-Activity Relationship (SAR)

Structural FeatureBiological EffectImplication
Dimethylamino groupIncreased bioactivityEnhances interaction with receptors
Methylsulfanyl groupAntimicrobial propertiesPotential for antibiotic development
Iodine substituentInfluence on solubility and bioavailabilityAffects pharmacokinetics

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with three categories of analogs: sulfonylurea herbicides, dimethylamino-containing pharmaceuticals, and thiomethyl-functionalized molecules. Key differences in structure, reactivity, and applications are highlighted below.

Structural and Functional Group Comparison

Compound Key Functional Groups Molecular Weight (g/mol) Primary Applications
Target Compound Dimethylamino, methylsulfanyl, conjugated imine system ~435 (estimated) Research chemical, potential ligand
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine ring, sulfonylurea, methoxy, methyl 381.36 Herbicide (metsulfuron-methyl)
DMAE (Dimethylaminoethanol) Dimethylamino, hydroxyl 89.14 Neuroprotective agent, nootropic
Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine ring, sulfonylurea, ethoxy, methylamino 397.40 Herbicide (ethametsulfuron-methyl)

Reactivity and Stability

  • Target Compound : The conjugated imine system and thiomethyl group may confer redox activity, but its stability in aqueous environments is likely inferior to sulfonylurea herbicides due to the absence of a stabilizing triazine ring . The iodide ion increases hygroscopicity, limiting shelf life under humid conditions.
  • Sulfonylurea Herbicides : Triazine rings and sulfonylurea linkages enhance hydrolytic stability, enabling prolonged soil persistence . Ethoxy/methoxy substituents modulate herbicidal selectivity.
  • DMAE : The hydroxyl group in DMAE facilitates rapid absorption in biological systems, whereas the target compound’s quaternary ammonium structure restricts membrane permeability .

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